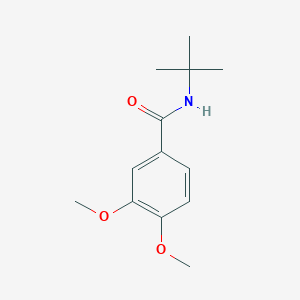
1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine, also known as MTMP, is a piperazine derivative that has attracted significant attention in the scientific community due to its potential applications in medicinal chemistry. MTMP has been shown to exhibit promising pharmacological properties, including antitumor, antiviral, and anti-inflammatory activities.
Applications De Recherche Scientifique
1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been extensively studied for its potential applications in medicinal chemistry. Research has shown that this compound exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess antiviral activity against HIV-1 and herpes simplex virus, as well as anti-inflammatory activity in vitro and in vivo.
Mécanisme D'action
The exact mechanism of action of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in programmed cell death. This compound has also been shown to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV-1.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine is its potent antitumor activity against a variety of cancer cell lines. This compound has also been shown to possess antiviral and anti-inflammatory activities, making it a potentially useful compound for the treatment of viral infections and inflammatory diseases. However, the limited availability of this compound and its high cost may be a limitation for some lab experiments.
Orientations Futures
There are several future directions for the study of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine. One area of research could focus on the development of more efficient and cost-effective synthesis methods for this compound. Another area of research could focus on the optimization of the pharmacological properties of this compound, such as its bioavailability and toxicity. Additionally, further studies could investigate the potential of this compound as a therapeutic agent for the treatment of viral infections and inflammatory diseases.
Méthodes De Synthèse
1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine can be synthesized through a multi-step process involving the reaction of 2,3,4-trimethoxybenzyl chloride with piperazine in the presence of a base. The resulting intermediate is then treated with methylsulfonyl chloride to yield the final product, this compound. The purity of the product can be improved through recrystallization and chromatography techniques.
Propriétés
IUPAC Name |
1-methylsulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-20-13-6-5-12(14(21-2)15(13)22-3)11-16-7-9-17(10-8-16)23(4,18)19/h5-6H,7-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHODQAGJHTSHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)S(=O)(=O)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5781086.png)
![1-[(4-nitrophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5781092.png)

![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B5781107.png)

![N~2~-cyclohexyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5781114.png)
![N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B5781122.png)
![5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5781127.png)


![1-benzyl-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5781164.png)

![N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5781173.png)